molecular formula C10H16N2O2 B15262562 (3S,4S)-3-{[(furan-2-yl)methyl]amino}piperidin-4-ol

(3S,4S)-3-{[(furan-2-yl)methyl]amino}piperidin-4-ol

Cat. No.: B15262562
M. Wt: 196.25 g/mol
InChI Key: WZYCFVACLWFKMV-UWVGGRQHSA-N
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Description

(3S,4S)-3-{[(furan-2-yl)methyl]amino}piperidin-4-ol is a chiral compound that features a piperidine ring substituted with a furan-2-ylmethylamino group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4S)-3-{[(furan-2-yl)methyl]amino}piperidin-4-ol typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Furan-2-ylmethylamino Group: This step involves the nucleophilic substitution of a suitable leaving group on the piperidine ring with furan-2-ylmethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(3S,4S)-3-{[(furan-2-yl)methyl]amino}piperidin-4-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The furan ring can be reduced to a tetrahydrofuran ring.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of tetrahydrofuran derivatives.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

(3S,4S)-3-{[(furan-2-yl)methyl]amino}piperidin-4-ol has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: The compound can be used to study the interactions of piperidine derivatives with biological targets.

    Industrial Applications: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (3S,4S)-3-{[(furan-2-yl)methyl]amino}piperidin-4-ol involves its interaction with specific molecular targets. The furan-2-ylmethylamino group can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The hydroxyl group can also participate in hydrogen bonding, further modulating the compound’s effects.

Comparison with Similar Compounds

Similar Compounds

    (3S,4S)-3-{[(furan-2-yl)methyl]amino}piperidin-4-one: Similar structure but with a ketone group instead of a hydroxyl group.

    (3S,4S)-3-{[(furan-2-yl)methyl]amino}tetrahydropyran-4-ol: Similar structure but with a tetrahydropyran ring instead of a piperidine ring.

Uniqueness

The presence of both the furan-2-ylmethylamino group and the hydroxyl group in (3S,4S)-3-{[(furan-2-yl)methyl]amino}piperidin-4-ol makes it unique compared to its analogs

Properties

Molecular Formula

C10H16N2O2

Molecular Weight

196.25 g/mol

IUPAC Name

(3S,4S)-3-(furan-2-ylmethylamino)piperidin-4-ol

InChI

InChI=1S/C10H16N2O2/c13-10-3-4-11-7-9(10)12-6-8-2-1-5-14-8/h1-2,5,9-13H,3-4,6-7H2/t9-,10-/m0/s1

InChI Key

WZYCFVACLWFKMV-UWVGGRQHSA-N

Isomeric SMILES

C1CNC[C@@H]([C@H]1O)NCC2=CC=CO2

Canonical SMILES

C1CNCC(C1O)NCC2=CC=CO2

Origin of Product

United States

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